

Viloxazine stability issues in long-term storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **KB 5666**
Cat. No.: **B1673363**

[Get Quote](#)

Viloxazine Stability Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of viloxazine during long-term storage. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of viloxazine in long-term storage?

A1: Based on forced degradation studies, viloxazine is susceptible to degradation under several conditions. The primary factors that can compromise its stability during long-term storage include exposure to acidic and alkaline environments, oxidizing agents, and, to a lesser extent, heat and light.^{[1][2][3]} Organic impurities may also arise during the manufacturing process and storage.^[4]

Q2: What are the recommended storage conditions for viloxazine?

A2: For the commercial extended-release capsule formulation (Qelbree), the recommended storage is at a controlled room temperature of 20°C to 25°C (68°F to 77°F).^{[5][6]} For viloxazine hydrochloride as a bulk drug substance, a retest period is supported when stored under specific, though not publicly detailed, conditions.^[5] Researchers should store the active pharmaceutical ingredient (API) in well-closed containers, protected from light and humidity, at controlled room temperature unless specific instructions from the supplier state otherwise.

Q3: What are the known degradation products of viloxazine?

A3: Forced degradation studies have identified several degradation products (DPs) under various stress conditions. These are typically formed through hydrolysis, oxidation, and other reactions. Specific degradants have been characterized by their mass-to-charge ratio (m/z) in mass spectrometry.[\[3\]](#)

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis of a stored viloxazine sample.

- Possible Cause 1: Degradation due to improper storage.
 - Troubleshooting Steps:
 - Review your storage conditions. Was the sample exposed to light, high temperatures, or humidity?
 - Compare the retention times of the unknown peaks with those of known viloxazine degradants if you have reference standards.
 - Consider performing a forced degradation study on a fresh sample of viloxazine under acidic, basic, and oxidative conditions to see if you can reproduce the impurity peaks. This can help in identifying the nature of the degradation.
- Possible Cause 2: Contamination of the sample or solvent.
 - Troubleshooting Steps:
 - Analyze a blank (diluent only) to rule out solvent contamination.
 - Prepare a fresh solution of viloxazine from a new, unopened container to see if the issue persists.
 - Ensure all glassware and equipment are thoroughly cleaned.

Problem: The potency of my viloxazine standard seems to have decreased over time.

- Possible Cause: Long-term degradation.
 - Troubleshooting Steps:
 - Qualify your reference standard against a new, certified standard if available.
 - Review the storage conditions of your standard. It should be stored under recommended conditions, protected from light and moisture.
 - The summary of forced degradation studies below can provide insights into the potential degradation pathways that may have occurred.

Quantitative Data Summary

The following tables summarize the results from forced degradation studies, indicating the extent of viloxazine degradation under different stress conditions.

Table 1: Summary of Viloxazine Forced Degradation Studies

Stress Condition	Reagent/Details	Degradation (%)	Reference
Acidic	1N HCl	13.4%	[1]
Acidic	2N HCl, refluxed for 30 mins at 60°C	4.11%	[2]
Alkaline	1N NaOH	13.1%	[1]
Alkaline	2N NaOH, refluxed for 30 mins at 60°C	4.52%	[2]
Oxidative	30% H ₂ O ₂	14.9%	[1]
Oxidative	20% H ₂ O ₂ , 30 mins at 60°C	3.73%	[2]
Reductive	30% Sodium bisulphate	11.4%	[1]
Thermal	60°C	1.9%	[1]
Thermal	Not specified	1.85%	[2]
Photolytic (UV)	Not specified	2.02%	[2]
Hydrolytic (Water)	Not specified	0.87%	[2]

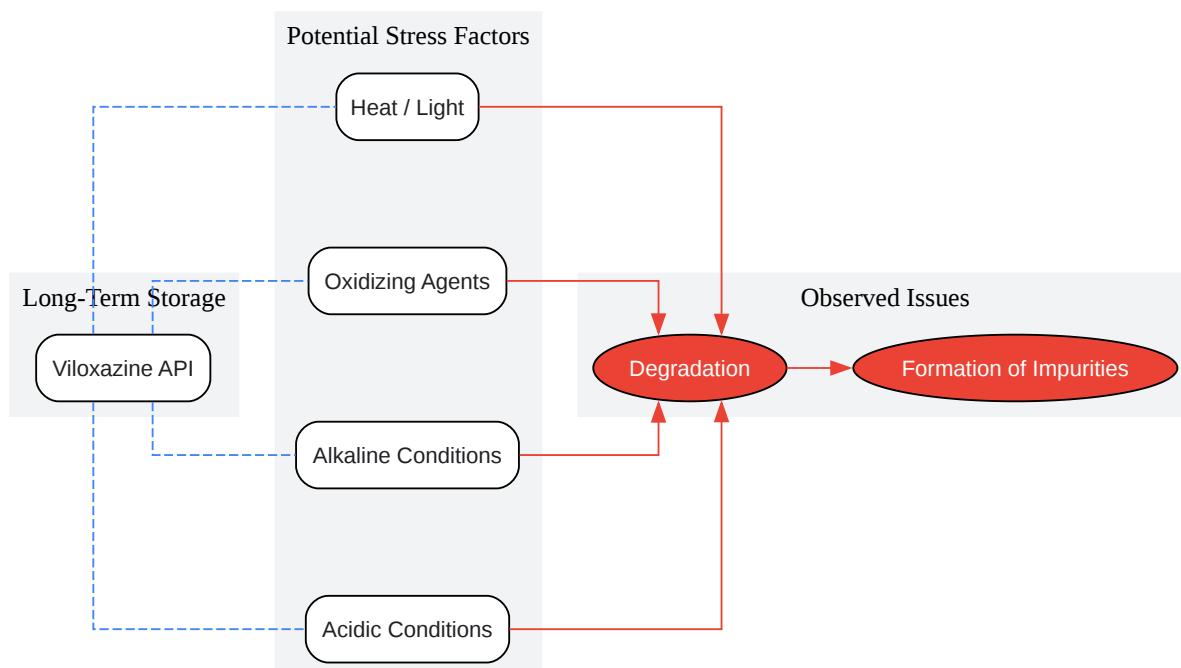
Experimental Protocols

Protocol 1: HPLC Method for Viloxazine and its Impurities

This protocol is a composite based on several published methods for the analysis of viloxazine and its degradation products.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

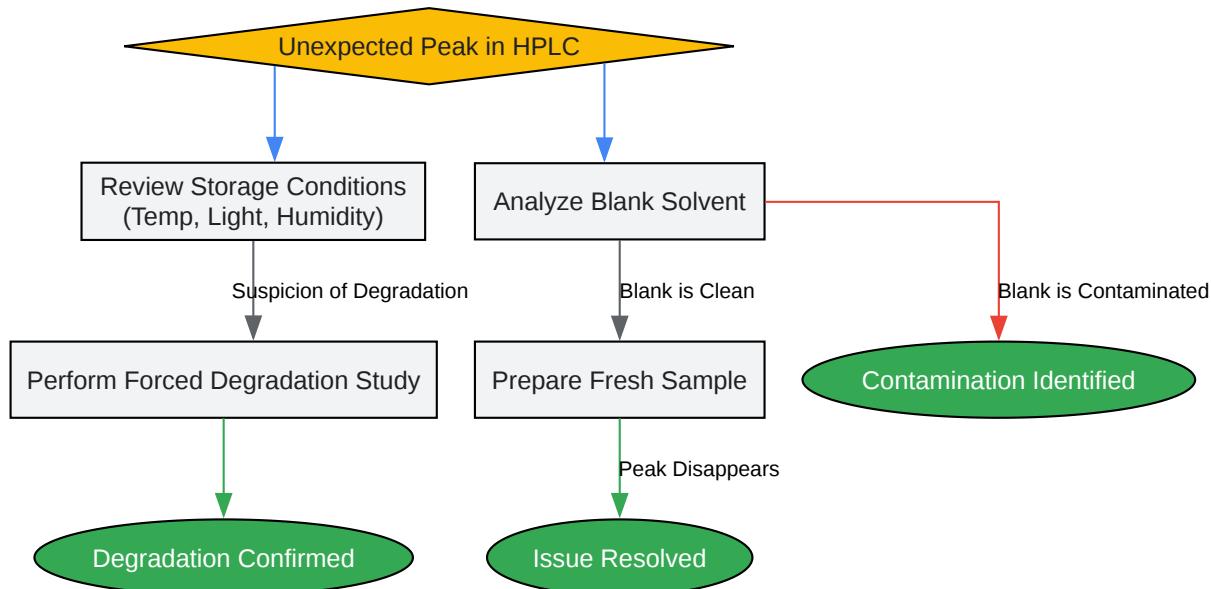
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[\[1\]](#)[\[2\]](#)
- Column: A C8 or C18 reverse-phase column is commonly used. For example, an Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm).[\[4\]](#)

- Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., potassium phosphate or triethylamine) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often adjusted to be acidic (e.g., pH 2.35).[4]
- Flow Rate: Typically around 0.8 to 1.0 mL/min.[2][4]
- Column Temperature: Maintained at a constant temperature, for instance, 30°C or varied between 45-55°C.[2][4]
- Detection Wavelength: Typically set between 210 nm and 222 nm.[2][4]
- Sample Preparation: Viloxazine hydrochloride API is dissolved in a suitable diluent (e.g., a mixture of water and methanol) to a known concentration, for example, 0.8 mg/mL.[4]


Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on viloxazine.

- Preparation of Stock Solution: Prepare a stock solution of viloxazine in a suitable solvent (e.g., methanol or water).
- Acid Degradation: To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 1N HCl). The mixture can be heated (e.g., 60°C) for a specified period (e.g., 30 minutes). After the incubation period, neutralize the solution with an equivalent amount of base (e.g., 1N NaOH).[2]
- Alkali Degradation: To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 1N NaOH). The mixture can be heated under similar conditions as the acid degradation. Neutralize the solution with an equivalent amount of acid (e.g., 1N HCl) after the incubation period.[2]
- Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%) and incubate at room temperature or with heating for a set time. [1][2]


- Thermal Degradation: Expose a solid sample or a solution of viloxazine to dry heat at a high temperature (e.g., 105°C) for several hours.[3]
- Photolytic Degradation: Expose a solution of viloxazine to UV light for a specified duration.
- Analysis: Following exposure to the stress conditions, dilute the samples appropriately and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.

Visualizations

[Click to download full resolution via product page](#)

Caption: Logical workflow of viloxazine degradation under various stress conditions.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for unexpected HPLC peaks in viloxazine analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jcdronline.org [jcdronline.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. jchr.org [jchr.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]

- To cite this document: BenchChem. [Viloxazine stability issues in long-term storage]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673363#viloxazine-stability-issues-in-long-term-storage>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com